molecular formula C8H15NO B094593 1-Oxa-4-azaspiro[4.5]decane CAS No. 177-04-8

1-Oxa-4-azaspiro[4.5]decane

Cat. No.: B094593
CAS No.: 177-04-8
M. Wt: 141.21 g/mol
InChI Key: NCYYKVXOKJPSRU-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[4.5]decane is a spirocyclic compound with the molecular formula C8H15NO. It is also known as cyclohexanespiro-2’-(1’,3’-oxazolidine). This compound is characterized by its unique spiro structure, which consists of a cyclohexane ring fused to an oxazolidine ring. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Mechanism of Action

Biochemical Pathways

It has been suggested that this compound may have antitumor activities , indicating a potential impact on pathways related to cell proliferation and apoptosis

Result of Action

Some studies suggest that it may have antitumor activities . This suggests that the compound could induce changes in cell proliferation and apoptosis, but more research is needed to confirm these effects and to understand the underlying mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxa-4-azaspiro[4.5]decane can be synthesized through several methods. One common approach involves the cyclization of cyclohexanone with aminoethanol under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-4-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Oxa-4-azaspiro[4.5]decane has several applications in scientific research:

Comparison with Similar Compounds

1-Oxa-4-azaspiro[4.5]decane can be compared with other similar spirocyclic compounds:

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-oxa-4-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-4-8(5-3-1)9-6-7-10-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYYKVXOKJPSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299105
Record name 1-Oxa-4-azaspiro[4.5]decane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177-04-8
Record name 177-04-8
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Record name 1-Oxa-4-azaspiro[4.5]decane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxa-4-azaspiro[4.5]decane
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Synthesis routes and methods

Procedure details

2-Hydroxyethylamine and cyclohexanone were reacted according to Method B4a, Step 1 to afford 4-aza-1-oxaspiro[4.5]decane. The oxazolidine was reduced according to method B4a, Step 2 to afford N-cyclohexyl-N-(2-hydroxyethyl)amine. The alcohol was reacted with SOCl2 according to Method B7c to afford N-cyclohexyl-N-(2-chloroethyl)amine. The amine was reacted with 2-methoxy-4-nitrophenyl isothiocyanate according to Method C1d to afford 2-(2-methyl-4-nitrophenylimino)-3-cyclohexyl-1,3-thiazolidine.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1-Oxa-4-azaspiro[4.5]decane?

A1: this compound (CAS number 71526-07-3) possesses the molecular formula C10H15Cl2NO2 and a molecular weight of 252.13 g/mol []. X-ray crystallography reveals that the cyclohexyl ring within the molecule adopts a chair conformation, and the compound itself is chiral [].

Q2: Can you describe the synthesis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane?

A2: 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane is synthesized through the reaction of dichloroacetic acid with this compound [].

Q3: What are the potential applications of compounds containing the this compound moiety?

A3: While the provided research doesn't delve into specific applications of this compound itself, it highlights its use as a building block in synthesizing more complex molecules. Specifically, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane is mentioned as a safener in herbicidal compositions containing 3-phenyluracil derivatives [, ]. Safeners are known to protect crops from herbicide damage without affecting the herbicide's efficacy on target weeds. This suggests that incorporating the this compound moiety into other molecules could potentially lead to the development of novel agrochemicals with improved safety profiles.

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